molecular formula C13H13N5O2 B2647084 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine CAS No. 2034583-44-1

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine

Cat. No.: B2647084
CAS No.: 2034583-44-1
M. Wt: 271.28
InChI Key: XPAPVJRHBOIBMM-UHFFFAOYSA-N
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Description

2-[3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine (CAS 2034583-44-1) is a high-purity chemical compound with the molecular formula C13H13N5O2 and a molecular weight of 271.27 g/mol . This synthetically derived small molecule features a distinct structure combining pyrimidine and pyrazine rings linked through a pyrrolidine-carbonyl spacer, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structural characteristics, including three rotatable bonds and a polar surface area of 81.1 Ų, influence its physicochemical properties and binding interactions with biological targets .Research applications for this compound are primarily found in early-stage drug discovery, particularly in the development of kinase inhibitors and antiviral agents. The pyrazino-pyrrolidine scaffold is of significant interest for studying Casein Kinase 2 (CSNK2) inhibition, a host kinase that plays a critical role in the replication of β-coronaviruses including SARS-CoV-2 . Compounds with this core structure have demonstrated potent and selective CSNK2 inhibition with broad-spectrum antiviral activity against multiple β-coronaviruses, providing researchers with valuable tools for investigating host-directed antiviral therapies . The molecular architecture allows it to form key hydrogen bonds with catalytic lysine residues and water molecules in the ATP-binding pocket of kinases, mimicking interactions typically observed with amide bioisosteres .This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access this compound in various quantities to support their investigative needs in chemical biology and pharmaceutical development .

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-13(12-16-3-1-4-17-12)18-7-2-10(9-18)20-11-8-14-5-6-15-11/h1,3-6,8,10H,2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAPVJRHBOIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

    Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be introduced through nucleophilic substitution reactions. For example, pyrazine can be reacted with an appropriate leaving group (such as a halide) to form the pyrazin-2-yloxy intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyrimidine rings through a carbonyl group. This can be achieved using coupling reagents such as carbodiimides or through direct condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Bioactivity Notes
Target Compound Pyrimidine 3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl Amide, ether ~330 (estimated) Not explicitly reported
4a () Coumarin-acrylonitrile Pyrrolidine-1-carbonyl Acrylonitrile, coumarin ~350 (estimated) Antimicrobial activity
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate () Pyridine Pyrrolidinyl, methoxy, acrylate Ester, amine ~290 (estimated) Not reported
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo-pyrimidine Thienyl, trifluoromethyl, 4-methoxyphenyl Trifluoromethyl, methoxy 468.44 Not reported

Functional Group Influence on Properties

  • Amide vs. This may enhance target affinity but reduce metabolic stability .
  • Pyrazine vs.
  • Trifluoromethyl Groups : The pyrazolo-pyrimidine in incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic resistance compared to the target’s pyrazine-oxy group .

Biological Activity

The compound 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a pyrrolidine moiety and a pyrazin-2-yloxy group. This unique arrangement may influence its biological interactions, making it a subject of interest for various therapeutic applications.

PropertyValue
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrimidine derivatives, it was found that certain compounds exhibited IC50 values as low as 45.69 μM against specific cancer cell lines . This suggests that modifications in the chemical structure can enhance their anticancer efficacy.

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties. The presence of the pyrazin-2-yloxy group is believed to enhance its interaction with biological targets involved in inflammatory pathways. This mechanism may involve the modulation of signaling pathways that are critical in inflammatory responses.

Research Findings: Enzyme Inhibition
Compounds structurally related to this compound have been shown to inhibit key enzymes such as cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory mediators . This inhibition can lead to reduced inflammation and potentially lower cancer progression rates.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that similar compounds can inhibit amyloid-beta aggregation and tau protein phosphorylation, which are hallmarks of Alzheimer’s disease .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes such as COX, the compound may reduce inflammatory responses.
  • Receptor Modulation : Interaction with specific receptors involved in cell proliferation and apoptosis could explain its anticancer properties.
  • Signal Pathway Alteration : Modulating key signaling pathways may contribute to its neuroprotective effects.
MechanismDescription
Enzyme InhibitionInhibits cyclooxygenase and other inflammatory enzymes
Receptor ModulationAlters receptor activity related to cell growth
Signal Pathway AlterationModifies signaling cascades involved in neuroprotection

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